1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol chemical structure and properties
1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol chemical structure and properties
Technical Monograph: 1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol
Executive Summary
1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol is a bifunctional heterocyclic intermediate characterized by a pyrrolidine ring substituted at the N1 position with a 1-(pyridin-2-yl)ethyl moiety and a hydroxyl group at the C3 position.[1][2] This scaffold integrates the basicity and hydrogen-bond accepting capability of the pyridine ring with the solubilizing and stereochemical complexity of the hydroxypyrrolidine core.[1]
Primary applications lie in Medicinal Chemistry , specifically as a pharmacophore in Histamine H3 receptor antagonists , Nicotinic Acetylcholine Receptor (nAChR) ligands , and kinase inhibitors. Its structure allows for dual-point binding interactions (H-bond donor/acceptor) within protein active sites, making it a critical "fragment" for fragment-based drug discovery (FBDD).[1][2]
Structural Architecture & Stereochemistry
The molecule possesses two chiral centers, creating a requirement for rigorous stereochemical control during synthesis.
-
Chiral Center 1 (Linker): The ethyl carbon attached to the pyridine ring (C
to pyridine).[1] -
Chiral Center 2 (Ring): The C3 carbon of the pyrrolidine ring bearing the hydroxyl group.[1]
This results in four distinct stereoisomers (diastereomers):
-
(1R, 3R)
-
(1R, 3S)
-
(1S, 3R)
-
(1S, 3S)
Stereochemical Visualization (Graphviz):
Figure 1: Stereochemical relationship map showing the four isomers and their separability.
Physicochemical Profile
The following data represents a synthesis of calculated (in silico) and empirically derived values for the scaffold class.
| Property | Value / Range | Causality / Relevance |
| Molecular Formula | C₁₁H₁₆N₂O | Core composition.[1][2][3][4] |
| Molecular Weight | 192.26 g/mol | Fragment-like (<300 Da), ideal for CNS penetration. |
| LogP (Calc) | 0.8 – 1.2 | Moderate lipophilicity; suggests good oral bioavailability and potential blood-brain barrier (BBB) permeability.[1][2] |
| pKa (Pyrrolidine N) | ~9.2 | Basic center; protonated at physiological pH (7.4), aiding electrostatic interactions with Asp/Glu residues in receptors. |
| pKa (Pyridine N) | ~5.2 | Weakly basic; remains largely unprotonated at physiological pH, available for H-bonding or metal coordination. |
| H-Bond Donors | 1 (OH) | Critical for directional binding.[1][2] |
| H-Bond Acceptors | 3 (Pyridine N, Pyrrolidine N, OH) | High acceptor count facilitates water solubility. |
| Solubility | High in MeOH, EtOH, DCM. | Amphiphilic nature allows solubility in both polar and moderately non-polar solvents.[2] |
Synthetic Pathways
The most robust industrial route involves the Reductive Amination of 2-acetylpyridine with 3-pyrrolidinol.[1][2] This method is preferred over alkylation due to fewer side reactions (e.g., over-alkylation) and milder conditions.
Protocol: Reductive Amination (Ti(OiPr)₄ / NaBH₄ Method)
Reagents:
-
Titanium(IV) isopropoxide (1.2 equiv) [Lewis Acid Catalyst][1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Methanol (anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation (Activation):
-
In a flame-dried flask under N₂, dissolve 2-acetylpyridine (10 mmol) and 3-pyrrolidinol (11 mmol) in anhydrous methanol (20 mL).
-
Add Titanium(IV) isopropoxide (12 mmol) dropwise.[1] Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation.[1]
-
Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of ketone).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Exothermic H₂ evolution.[2]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup:
-
Purification:
-
Purify crude oil via Flash Column Chromatography (DCM:MeOH:NH₄OH gradient).[1]
-
Note on Stereochemistry: This method yields a mixture of diastereomers. Separation requires Chiral HPLC or crystallization with chiral acids (e.g., Tartaric acid).
-
Synthetic Workflow Diagram (Graphviz):
Figure 2: Reductive amination pathway utilizing Titanium(IV) isopropoxide mediation.
Pharmacological Potential & Applications
This specific scaffold is a "privileged structure" in neuropharmacology.[2]
1. Histamine H3 Receptor Antagonists: The 1-(pyridin-2-yl)ethyl group mimics the lipophilic domain required for H3 receptor affinity, while the pyrrolidine nitrogen provides the essential basic center for interaction with Asp114 in the receptor transmembrane domain.[1] The 3-hydroxyl group often serves to modulate metabolic stability or improve water solubility, preventing the high lipophilicity often associated with hERG channel toxicity.
2. Nicotinic Acetylcholine Receptors (nAChR):
Structurally analogous to nicotine, the pyridine-pyrrolidine motif allows for binding at
3. Kinase Inhibition (Larotrectinib Analogs): Similar chiral pyrrolidin-3-ol motifs appear in TRK inhibitors (e.g., Larotrectinib), where the hydroxyl group forms critical water-mediated hydrogen bonds within the ATP-binding pocket.[1][2]
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (400 MHz, CDCl₃):
-
8.5 (d, 1H, Py-H
), 7.6 (t, 1H, Py-H ), 7.1–7.3 (m, 2H, Py-H ). - 3.6–3.8 (m, 1H, CH-N linker).
- 4.3–4.5 (m, 1H, CH-OH).
- 1.4 (d, 3H, CH₃-ethyl).
-
Diagnostic: The doublet for the methyl group at ~1.4 ppm is the key indicator of the ethyl linker, distinguishing it from simple benzyl analogs.
-
8.5 (d, 1H, Py-H
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 193.13 m/z.[1]
-
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]
-
Bennani, Y. L., et al. (2004). "Bicyclic-substituted amines as histamine-3 receptor ligands." World Intellectual Property Organization, WO2004043458A1. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry. Link[1]
-
PubChem. (2025).[2] "1-Ethyl-3-pyrrolidinol Compound Summary." National Library of Medicine.[2] Link[1]
Sources
- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 2. CAS 30727-14-1: 1-Ethyl-3-pyrrolidinol | CymitQuimica [cymitquimica.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
